2'-TBDMS-5-Me-rU
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Description
“2’-TBDMS-5-Me-rU” is a chemical compound used for research and development . It has a molecular formula of C16H28N2O6Si and a molecular weight of 372.49 .
Synthesis Analysis
The synthesis of “2’-TBDMS-5-Me-rU” involves the use of β-cyanoethyl phosphoramidite chemistry combined with tert-butyldimethylsilyl (TBDMS) protection of the ribose 2’-hydroxyl group . The phosphoramidite monomers are activated with 5-benzylmercapto-1H-tetrazole, enabling fast and highly efficient coupling to the 5’-hydroxyl group of the support-bound oligonucleotide .
Molecular Structure Analysis
The molecular structure of “2’-TBDMS-5-Me-rU” consists of 53 atoms in total: 28 Hydrogen atoms, 16 Carbon atoms, 2 Nitrogen atoms, and 6 Oxygen atoms .
Chemical Reactions Analysis
The chemical reactions involving “2’-TBDMS-5-Me-rU” are complex and involve several steps. During the phosphitylation reaction, the 2’-TBDMS group in the protected nucleoside can migrate from the 2’ to the 3’ position. This migration allows for phosphitylation of the free 2’ position, resulting in the formation of an unnatural 2’-5’ internucleotide linkage when incorporated into an oligonucleotide .
Physical and Chemical Properties Analysis
The physical and chemical properties of “2’-TBDMS-5-Me-rU” include its molecular weight, which is 372.49 , and its molecular formula, which is C16H28N2O6Si . More detailed properties like melting point, boiling point, and density are not explicitly mentioned in the available resources .
Safety and Hazards
Properties
IUPAC Name |
1-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O6Si/c1-9-7-18(15(22)17-13(9)21)14-12(11(20)10(8-19)23-14)24-25(5,6)16(2,3)4/h7,10-12,14,19-20H,8H2,1-6H3,(H,17,21,22)/t10-,11-,12-,14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAAFDSCYLYFMA-HKUMRIAESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20582676 |
Source
|
Record name | 2'-O-[tert-Butyl(dimethyl)silyl]-5-methyluridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20582676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
922508-26-7 |
Source
|
Record name | 2'-O-[tert-Butyl(dimethyl)silyl]-5-methyluridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20582676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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